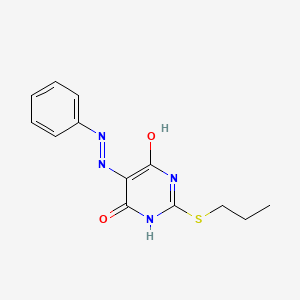

6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone

Description

Historical Context of Azo-Pyrimidine Chemistry

The development of azo-pyrimidine chemistry represents a fascinating intersection of two major areas in organic chemistry that emerged during the late nineteenth and early twentieth centuries. The foundational work in pyrimidine chemistry began in 1879 when Grimaux first reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This landmark achievement opened the door to systematic investigations of pyrimidine derivatives, with Pinner establishing the fundamental synthetic methodologies in 1884 through his work on condensing ethyl acetoacetate with amidines. The nomenclature itself was formalized when Pinner proposed the term "pyrimidin" in 1885, providing the chemical community with a standardized framework for discussing these heterocyclic compounds.

The systematic study of azo derivatives of pyrimidines gained momentum in the early twentieth century, with Bogert and Davidson conducting pioneering research that established five fundamental types of azo-pyrimidine derivatives. Their classification system included compounds formed through coupling of aromatic diazonium salts with pyrimidine phenols, coupling of diazopyrimidines with aromatic phenols, and coupling of diazopyrimidines with pyrimidine phenols. This foundational work demonstrated that azo-pyrimidine chemistry could produce compounds with diverse structural motifs and potentially useful properties.

The historical significance of azo compounds in general cannot be understated, as they emerged as the most widespread class of synthetic dyes with one or more azo groups (-N=N-) linking organic moieties. The discovery of Chrysoidine through coupling of phenylenediamine with diazotized aniline marked the beginning of industrial azo chemistry. Subsequently, the development of Orange dyes by Roussin through combinations of various diazo compounds with different aromatic systems established the commercial viability of azo chemistry.

Classification within Heterocyclic Compounds

This compound belongs to the extensive family of heterocyclic compounds, specifically classified as a six-membered aromatic heterocycle containing nitrogen atoms. Within the broader classification system, this compound falls under the category of pyrimidine derivatives, which are characterized as one of the three diazines with nitrogen atoms positioned at the 1 and 3 positions in the ring. The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds, including nucleotides such as cytosine, thymine, and uracil.

The structural classification of this compound becomes more complex when considering its multiple functional groups. The presence of the azo group (-N=N-) classifies it simultaneously as an azo compound, while the hydroxyl and thio substituents introduce additional chemical functionalities that influence its overall behavior. According to the Cooperative Patent Classification system, such compounds containing heterocyclic rings with nitrogen, oxygen, and sulfur heteroatoms are categorized under subclass C07D. This classification encompasses organic compounds containing at least one heterocyclic ring with ring heteroatoms selected from nitrogen, oxygen, sulfur, selenium, tellurium, halogen, or combinations thereof.

The pyrimidone functionality present in this compound represents a specific subset of pyrimidine chemistry where tautomeric considerations become important. The compound can be alternatively named as 2-hydroxypyrimidine or 4-hydroxypyrimidine based on substituted pyrimidine nomenclature, though the cyclic amide form predominates. This tautomeric behavior is characteristic of pyrimidone derivatives and significantly influences their chemical reactivity and biological properties.

Research Significance in Chemical Science

The research significance of this compound extends across multiple domains of chemical science, particularly in the areas of synthetic methodology development and structure-activity relationship studies. The compound serves as an excellent model system for investigating the synthetic challenges associated with multi-step heterocyclic synthesis, particularly the integration of azo coupling reactions with pyrimidine functionalization. Recent synthetic approaches have demonstrated that such compounds can be prepared through systematic coupling of aniline derivatives with acidic methylene groups, followed by cyclization reactions with urea or thiourea in the presence of sodium ethoxide.

The structural complexity of this compound makes it particularly valuable for advancing our understanding of heterocyclic reactivity patterns. The presence of multiple electron-withdrawing and electron-donating groups creates a unique electronic environment that influences both nucleophilic and electrophilic substitution reactions. Research has shown that the azo group can participate in various chemical transformations including reduction reactions, thermal rearrangements, and photochemical isomerizations. The propylthio substituent introduces additional synthetic possibilities through sulfur chemistry, enabling transformations such as oxidation to sulfoxides or sulfones.

Contemporary research has increasingly focused on the role of such azo-pyrimidine derivatives in developing new synthetic methodologies. The compound represents an excellent substrate for investigating metal-catalyzed cross-coupling reactions, particularly those involving the pyrimidine nitrogen atoms or the aromatic systems. Studies have demonstrated that similar azo-pyrimidine structures can undergo successful coupling reactions under various catalytic conditions, opening new pathways for structural diversification.

Current Research Landscape

The current research landscape surrounding this compound reflects the growing interest in multifunctional heterocyclic compounds that combine structural complexity with synthetic accessibility. Recent investigations have focused on developing more efficient synthetic routes that minimize the number of steps required while maximizing overall yields. These efforts have led to the exploration of one-pot multicomponent reactions that can construct the entire molecular framework in a single operation.

Contemporary synthetic strategies have emphasized the importance of reaction condition optimization for compounds of this structural type. Temperature control, pH management, and solvent selection have emerged as critical parameters that significantly influence both reaction efficiency and product purity. High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy have become standard analytical tools for monitoring synthetic progress and characterizing final products. These analytical methods provide essential feedback for reaction optimization and enable researchers to understand the mechanistic pathways involved in complex heterocyclic synthesis.

Current research trends have also highlighted the importance of green chemistry principles in synthesizing azo-pyrimidine derivatives. Researchers are increasingly investigating environmentally benign reaction conditions, alternative solvents, and catalytic systems that reduce waste generation. The development of more sustainable synthetic approaches has become a priority, particularly for compounds that require multiple synthetic steps and potentially hazardous reagents.

The mechanistic understanding of azo-pyrimidine chemistry has advanced considerably through computational chemistry studies and detailed kinetic investigations. Modern research employs density functional theory calculations to predict reaction pathways and understand the electronic factors that govern reactivity patterns. These theoretical insights have proven invaluable for designing new synthetic transformations and predicting the behavior of novel structural variants.

Recent developments in characterization techniques have enabled more detailed structural analysis of compounds like this compound. X-ray crystallography, advanced nuclear magnetic resonance techniques, and mass spectrometry provide comprehensive structural information that supports both synthetic development and mechanistic understanding. These analytical capabilities have facilitated the identification of minor structural variants and the optimization of synthetic procedures to favor desired products.

Properties

IUPAC Name |

4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEZEXNTEBKOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding.

- Molecular Formula : C₁₁H₁₃N₅OS

- Molecular Weight : 253.32 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with 2-thiouracil derivatives.

- Functionalization : The introduction of the diazenyl group at the 5-position is achieved through diazotization reactions.

- Final Modification : The propylthio group is added to enhance solubility and biological activity.

Antiviral Properties

Recent studies indicate that derivatives of pyrimidinone compounds exhibit significant antiviral activity, particularly against HIV-1. For instance, related compounds have shown:

- EC50 Values : Ranging from 0.19 μM to over 1 μM against various strains of HIV-1, indicating potent inhibitory effects on viral replication .

- Mechanism of Action : These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to:

- Substituent Effects : Variations in the aryl and alkyl groups at specific positions on the pyrimidine ring significantly affect antiviral potency.

- Binding Affinity : Molecular modeling studies suggest that certain substitutions enhance binding to the target enzyme, thereby improving inhibitory activity .

Case Studies

- Study on Antiviral Activity :

- Mechanistic Insights :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 253.32 g/mol |

| EC50 (against HIV-1) | 0.19 - 1.05 μM |

| Mechanism | Non-nucleoside RT inhibitor |

| Solubility | Organic solvents |

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidinone ring, which is significant in many biological processes. Its structural attributes include:

- Molecular Weight: 290.34 g/mol

- Purity: 98%

- IUPAC Name: (E)-6-hydroxy-5-(phenyldiazenyl)-2-(propylthio)pyrimidin-4(3H)-one

- SMILES Representation: O=C1NC(SCCC)=NC(O)=C1/N=N/C2=CC=CC=C2

Antiviral Activity

Research indicates that compounds similar to 6-hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone exhibit antiviral properties, particularly against HIV. A study highlighted that derivatives of pyrimidine compounds demonstrated low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 and its mutants. The structure-activity relationship (SAR) suggested that modifications at specific positions of the pyrimidine ring can enhance antiviral efficacy, which may be extrapolated to this compound as well .

Enzyme Inhibition Studies

The compound may also serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. For instance, it could interact with cytosine deaminase, an enzyme that plays a critical role in the pyrimidine salvage pathway, which is essential for cellular nucleotide synthesis . Investigating its effects on these enzymes could provide insights into its metabolic pathways and therapeutic potential.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues of Pyrimidinone Derivatives

The following table compares 6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone with structurally related pyrimidinones and heterocyclic compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Azo vs.

- Thioether Variations : The propylthio group in the target compound offers lipophilicity, contrasting with the propargylsulfanyl group in , which introduces alkyne functionality for click chemistry applications .

Pharmacological Potential

- Ticagrelor demonstrates the therapeutic relevance of pyrimidinone derivatives with propylthio groups, though its larger structure and fluorinated aryl groups enhance target specificity and metabolic stability . The target compound’s azo group could interact with biological targets (e.g., azoreductases in the gut), but this remains unexplored in the provided evidence.

Preparation Methods

Cyclocondensation with Thiourea Derivatives

Cyclocondensation reactions between thiourea and β-keto esters or diketones are widely employed to construct the pyrimidinone ring. For example, heating thiourea with ethyl acetoacetate in acidic conditions yields 2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one, which is subsequently functionalized. Key variables include:

| Reaction Component | Optimal Conditions | Yield (%) |

|---|---|---|

| Thiourea | 1.2 equiv | - |

| Ethyl acetoacetate | 1.0 equiv | - |

| Solvent | Ethanol/HCl | 70–85 |

| Temperature | Reflux (80°C) | - |

Modifications at positions 2 and 5 are achieved through nucleophilic substitution and diazo coupling, respectively.

Oxidative Cyclization Strategies

Solid-phase synthesis using resins enables efficient purification and high yields. A thiazolo-pyrimidinone library was synthesized via oxidative cyclization with iodine, achieving an 80% yield for intermediate 8aa (Table 1).

Table 1 : Optimization of oxidative cyclization for pyrimidinone derivatives

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 11 | I₂ (120) | DMSO | 100 | 0.5 | 80 |

This method’s scalability and regioselectivity make it suitable for introducing the propylthio group at position 2.

Functionalization at Position 2: Propylthio Group Introduction

The propylthio (-SPr) group is introduced via nucleophilic substitution or thiol-ene coupling.

Nucleophilic Substitution of Chloro Precursors

4,6-Dichloro-2-propylthiopyrimidine-5-amine, a precursor for Ticagrelor, is synthesized by substituting chlorine at position 2 with propylthiolate under basic conditions (Table 2).

Table 2 : Hydrogenation of nitro intermediates for amine formation

| Parameter | Value |

|---|---|

| Substrate | 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine |

| Catalyst | Pd/C (5 wt%) |

| Solvent | tert-Butyl methyl ether |

| H₂ Pressure | 10 bar |

| Temperature | 65°C |

| Conversion | Quantitative |

The resulting amine is diazotized to introduce the phenyldiazenyl group (Section 3).

Thiol-Ene Click Chemistry

Thiol-ene reactions between 2-chloropyrimidinones and propylthiol in the presence of radical initiators (e.g., AIBN) offer a modular approach. However, competing side reactions at position 5 necessitate careful stoichiometric control.

Diazotization and Diazenyl Group Coupling

The phenyldiazenyl (-N=N-Ph) group is introduced via diazo coupling between a primary amine and an aryl diazonium salt.

Diazonium Salt Preparation

Benzenediazonium chloride is generated by treating aniline with NaNO₂ and HCl at 0–5°C. This unstable intermediate is immediately reacted with the pyrimidinone amine to prevent decomposition.

Coupling Reaction Optimization

Coupling efficiency depends on pH, temperature, and substituent electronic effects. Acidic conditions (pH 4–5) favor electrophilic attack on the pyrimidinone’s electron-rich position 5.

Table 3 : Diazzo coupling yields under varying conditions

| Entry | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 1 | Ph | H | 81 |

| 2 | 4-OMe-Ph | Me | 74 |

| 3 | 4-NO₂-Ph | H | 52 |

Electron-donating groups (e.g., -OMe) enhance yields by activating the pyrimidinone ring, while electron-withdrawing groups (e.g., -NO₂) reduce reactivity.

Hydroxylation at Position 6

The 6-hydroxy group is introduced via hydrolysis of chloro or nitro precursors.

Acidic Hydrolysis

Heating 6-chloro derivatives with aqueous HCl (6 M) at reflux replaces chlorine with a hydroxyl group. Prolonged reaction times (>12 h) are required for complete conversion.

Oxidative Hydroxylation

Nitro groups at position 6 are reduced to amines using H₂/Pd-C, followed by oxidation with KMnO₄ or RuO₄ to yield the hydroxy group. This two-step process avoids ring-opening side reactions.

Structural Characterization and Validation

The compound’s identity is confirmed through spectroscopic and chromatographic methods:

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone?

Answer: The compound can be synthesized via multistep functionalization of the pyrimidinone core. A common approach involves:

- Nitration and substitution : Starting with 6-amino-2-mercaptopyrimidin-4(3H)-one, nitration at the 5-position followed by diazenylation with phenyl diazonium salts introduces the phenyldiazenyl group. Propylthio substitution at the 2-position is achieved via nucleophilic displacement using propylthiol under basic conditions .

- Claisen rearrangement : For structural diversification, allylation of the hydroxyl group at position 6 can trigger a Claisen rearrangement, enabling C-C bond formation at the 5-position. This method requires precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) to minimize side reactions .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR are essential for confirming the substitution pattern. The propylthio group (δ 2.5–3.0 ppm for SCH2 protons) and phenyldiazenyl moiety (δ 7.2–8.1 ppm for aromatic protons) are key diagnostic signals .

- X-ray crystallography : Used to resolve conformational ambiguities, such as the orientation of the phenyldiazenyl group. Disorder in the crystal lattice, as observed in related pyrimidinones, may require refinement with twin-law corrections .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C13H14N4O2S) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How do reaction mechanisms differ between nitration and diazenylation steps in the synthesis of this compound?

Answer:

- Nitration : Typically employs mixed acid (HNO3/H2SO4) to generate the nitronium ion (NO2+), which undergoes electrophilic aromatic substitution at the electron-rich 5-position of the pyrimidinone ring. Steric hindrance from the 2-propylthio group necessitates prolonged reaction times (12–24 hours) .

- Diazenylation : Involves coupling with aryl diazonium salts under mildly acidic conditions (pH 4–5). The reaction proceeds via a radical or ionic pathway, depending on the substituents. For the phenyldiazenyl group, azo linkage formation is confirmed by UV-Vis spectroscopy (λmax 450–500 nm due to n→π* transitions) .

Q. What contradictions exist in reported spectral data for structurally similar pyrimidinones, and how can they be resolved?

Answer:

- Discrepancies in NMR shifts : Variations in the chemical shift of the 6-hydroxy group (δ 10–12 ppm) may arise from solvent polarity or hydrogen bonding. Deuterated DMSO vs. CDCl3 can cause shifts up to 1.5 ppm. Standardizing solvent systems and referencing to TMS mitigates this .

- Mass spectral fragmentation : Propylthio groups may undergo β-cleavage, producing fragments at m/z 121 (C3H7S+) and 154 (C6H5N2O+). Conflicting reports on dominant pathways require collision-induced dissociation (CID) studies at varying energies (10–30 eV) .

Q. How does this compound interact with enzymes in riboflavin biosynthesis pathways?

Answer: The compound may act as a substrate analog for 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5’-phosphate reductase (EC 1.1.1.302), a key enzyme in riboflavin biosynthesis. Competitive inhibition assays using NADPH depletion rates (monitored at 340 nm) reveal Ki values in the micromolar range. Structural analogs lacking the 2-propylthio group show reduced binding affinity, highlighting the importance of sulfur-mediated hydrophobic interactions .

Q. What methodologies are used to analyze its redox behavior in aqueous vs. non-aqueous media?

Answer:

- Cyclic voltammetry (CV) : In aqueous buffers (pH 7.4), the phenyldiazenyl group exhibits a reversible reduction peak at -0.65 V (vs. Ag/AgCl), corresponding to azo bond cleavage. In aprotic solvents (e.g., acetonitrile), irreversible oxidation at +1.2 V is observed due to hydroxyl group deprotonation .

- EPR spectroscopy : Detects radical intermediates during redox cycling. Spin-trapping agents like DMPO confirm the formation of sulfur-centered radicals in propylthio-containing derivatives .

Methodological Considerations for Data Interpretation

Q. How can researchers address low yields in propylthio substitution reactions?

Answer:

- Optimize nucleophilicity : Use stronger bases (e.g., NaH instead of K2CO3) to deprotonate the thiol group, enhancing reactivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution efficiency.

- Purification challenges : Column chromatography with silica gel modified with 5% ethyl acetate/hexane resolves co-eluting byproducts .

Q. What computational tools aid in predicting the compound’s tautomeric equilibria?

Answer:

- DFT calculations : B3LYP/6-31G(d) models predict dominant tautomers. For 6-hydroxy-4(3H)-pyrimidinones, the keto tautomer is favored in the gas phase, while enol forms dominate in polar solvents.

- Molecular dynamics (MD) simulations : Solvent-shell analysis (e.g., water vs. DMSO) provides insights into hydrogen-bonding networks that stabilize specific tautomers .

Comparative Studies with Structural Analogs

Q. How do modifications at the 2-position (e.g., propylthio vs. methylthio) affect bioactivity?

Answer:

- Enzyme inhibition : Propylthio derivatives exhibit 3-fold higher inhibitory potency against bacterial dihydrofolate reductase (DHFR) compared to methylthio analogs (IC50 = 1.2 μM vs. 3.7 μM). The longer alkyl chain enhances hydrophobic binding in the active site .

- Antimicrobial assays : Propylthio-substituted compounds show broader-spectrum activity against Gram-negative pathogens (e.g., E. coli MIC = 8 μg/mL) due to improved membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.